
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate: is an organic compound characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions.
Industrial Production Methods: Industrial production of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can optimize the cyclopropanation and esterification steps, ensuring consistent product quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates, providing insights into enzyme specificity and mechanism.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound. The hydroxyethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
類似化合物との比較
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-methanol
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-amine
Uniqueness: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for derivatization. Compared to its acid, alcohol, and amine analogs, the ester form offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChIキー |
MQNJPIDNFCSASL-PHDIDXHHSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]1CCO |
正規SMILES |
COC(=O)C1CC1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


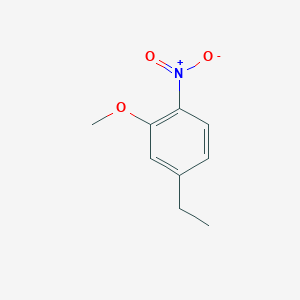
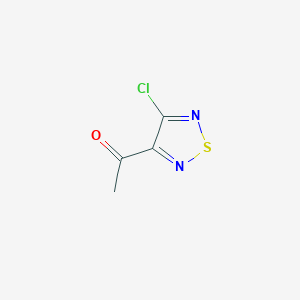
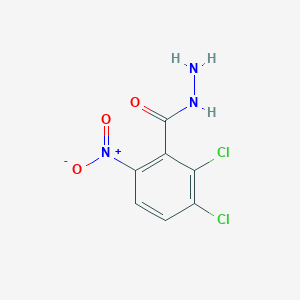
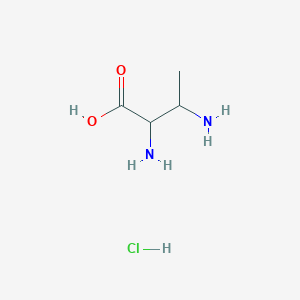

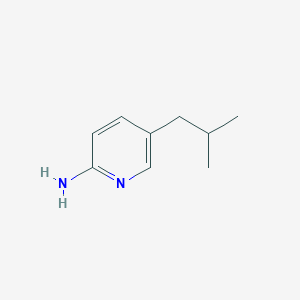
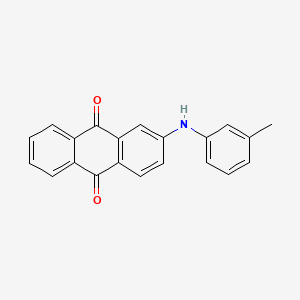
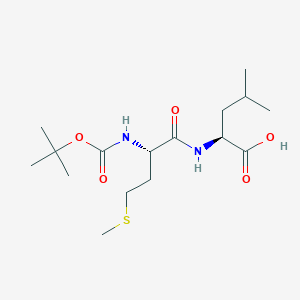
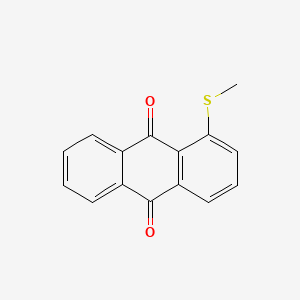
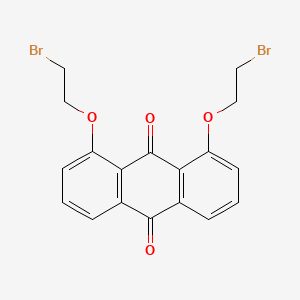
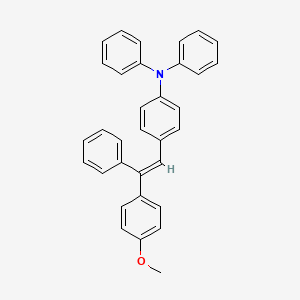
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
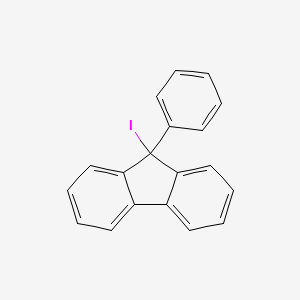
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
